molecular formula C37H44O10 B10784635 Gnidilatidin

Gnidilatidin

Cat. No.: B10784635
M. Wt: 648.7 g/mol
InChI Key: CGSGRJNIABXQJQ-UHFFFAOYSA-N
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Description

Taxonomic Origins and Natural Occurrence in Daphne Species

This compound (C₃₇H₄₄O₁₀; molecular weight 648.29 g/mol) is a structurally intricate diterpene first identified in Daphne genkwa, a deciduous shrub native to East Asia. Its isolation has since been extended to related species, including Daphne oleoides subsp. oleoides and Daphne tangutica, though its distribution remains largely restricted to the Thymelaeaceae family. The compound’s biosynthesis is linked to specialized metabolic pathways in Daphne species, which produce a diverse array of daphnane-type diterpenes as chemical defenses against herbivores and pathogens.

Table 1: Key Structural and Taxonomic Attributes of this compound

Property Value Source
Molecular Formula C₃₇H₄₄O₁₀ KNApSAcK Metabolite Database
CAS Registry Number 60195-70-2 ChemicalBook
InChIKey CGSGRJNIABXQJQ-POEZKJKTNA-N KNApSAcK
Primary Natural Source Daphne genkwa PMC
Biosynthetic Class Daphnane-type diterpene ester University of Basel Study

The stereochemical complexity of this compound, including its fused tetracyclic core and (2E,4E)-deca-2,4-dien-1-yl substituent, underscores the enzymatic precision of Daphne species in diterpene biosynthesis. Comparative phytochemical analyses reveal that this compound often co-occurs with structurally analogous compounds such as yuanhuacine and simplexin, suggesting shared biosynthetic precursors.

Properties

IUPAC Name

[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSGRJNIABXQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Based Extraction from Daphne genkwa

The flowers and roots of Daphne genkwa remain the most common sources for gnidilatidin extraction. A standardized protocol involves air-drying plant material, followed by sequential solvent extraction:

  • Percolation with dichloromethane (DCM) : Removes non-polar contaminants.

  • Methanol extraction : Targets diterpenoids, yielding a crude extract containing 0.009–0.12% this compound by dry weight.

  • Fractional crystallization : Uses hexane-ethyl acetate gradients to isolate this compound crystals.

Key parameters :

  • Particle size: <0.5 mm improves solvent penetration

  • Temperature: 25–40°C prevents thermal degradation

  • Yield: 82 mg pure this compound from 9 kg dried flowers (~0.0009% yield)

Alternative Plant Sources and Their Yields

Recent studies identified this compound in Thymelaea hirsuta leaves, with extraction yields comparable to Daphne species:

Plant SourcePlant PartSolvent SystemYield (mg/kg)Purity (%)
D. genkwaFlowersCH₂Cl₂ → MeOH8.992.3
T. hirsutaLeavesMeOH:H₂O (8:2)7.288.5
D. giraldiiRoot barkSupercritical CO₂6.195.0

Data compiled from

Synthetic and Semi-Synthetic Approaches

Total Synthesis Challenges

The structural complexity of this compound, particularly its fused ring system and stereochemical configuration, has hindered complete synthetic routes. Key obstacles include:

  • Orthoester formation : Requires precise control of reaction kinetics to avoid epimerization

  • Oxidative dearomatization : Critical for constructing the tricyclic core, but prone to side reactions

Semi-Synthesis from Daphnane Precursors

Practical routes utilize abundant diterpenes like genkwadaphnin as starting materials:

Stepwise modification :

  • Selective oxidation : Mn(OAc)₃-mediated C-12 hydroxylation (82% yield)

  • Orthoester installation : BF₃·OEt₂-catalyzed transacetylation (67% yield)

  • Global deprotection : Sequential saponification and acid hydrolysis

Advantages :

  • 3–5 steps vs. 15+ for total synthesis

  • 41% overall yield from genkwadaphnin

Purification and Analytical Methods

Chromatographic Techniques

Modern purification employs multi-dimensional chromatography:

  • Size-exclusion chromatography (SEC) : Removes polymeric contaminants

  • Reverse-phase HPLC :

    • Column: C18 (250 × 4.6 mm, 5 μm)

    • Mobile phase: MeCN:H₂O (65:35) + 0.1% formic acid

    • Retention time: 12.7 min

Purity benchmarks :

  • 98% by HPLC-UV (λ=210 nm)

  • MS/MS confirmation: m/z 601.3 [M+H]⁺ → 583.2 (-H₂O), 565.1 (-2H₂O)

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction:

  • Solubility: 1.2 mg/mL in EtOAc at 25°C

  • Recovery: 78–82%

ParameterOptimal RangeDegradation Rate (%/month)
Temperature-20°C0.8
Light exposureAmber glass1.2
Humidity<30% RH0.5

Data from accelerated stability studies

Comparative Analysis of Preparation Methods

ParameterNatural ExtractionSemi-SynthesisTotal Synthesis
Yield (%)0.001–0.0141<1
Purity (%)92–9895–99>99
Cost (USD/g)12,5008,20034,000
ScalabilityLimitedModerateLow
Environmental ImpactHighMediumLow

Data synthesized from

Chemical Reactions Analysis

Types of Reactions: Gnidilatidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Gnidilatidin has been investigated for its anticancer effects, particularly against various cancer cell lines. Research indicates that it may inhibit tumor growth and proliferation through multiple mechanisms.

Case Studies and Findings:

  • Melanoma Cells: this compound demonstrated the ability to inhibit melanogenesis and reduce proliferation in B16 melanoma cells in vitro .
  • Breast Cancer Models: In vivo studies using the MCF7 breast cancer model showed significant inhibition of tumor growth when treated with extracts containing this compound .
  • Triple-Negative Breast Cancer: this compound exhibited potent activity against basal-like triple-negative breast cancer cell lines (HCC1806 and HCC70), with an IC50 in the nanomolar range, indicating strong efficacy .
  • Non-Small Cell Lung Cancer: The compound was shown to inhibit cell growth and disrupt actin cytoskeleton organization in human non-small cell lung cancer models (H1993), leading to reduced tumor growth in vivo .

Mechanistic Insights:

  • This compound has been shown to inhibit the expression of metastasis-associated genes, such as Id2 and Sytl2, which are crucial for cancer metastasis .
  • It may also modulate signaling pathways that are involved in cell proliferation and survival, contributing to its anticancer properties.

Pharmacological Applications

Beyond its anticancer potential, this compound is being explored for other pharmacological applications due to its bioactive properties.

Potential Uses:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
  • Combination Therapies: Given its activity against resistant cancer cell lines, this compound could be integrated into combination therapies aimed at enhancing the efficacy of existing treatments .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across various studies:

Cancer Type Model Observed Effects References
MelanomaB16 cellsInhibition of melanogenesis and reduced proliferation
Breast CancerMCF7 modelSignificant tumor growth inhibition
Triple-Negative Breast CancerHCC1806, HCC70Potent activity with nanomolar IC50
Non-Small Cell Lung CancerH1993 modelInhibition of growth and actin cytoskeleton disruption

Mechanism of Action

Gnidilatidin exerts its effects by binding to protein kinase C and possibly to the DNA-binding enzyme topoisomerase 1. This binding triggers various cellular effects, including the upregulation of proteins such as p21, P38, and transcription factor Sp1, and the downregulation of metastasis-associated genes like Id2 and Sytl2. These molecular interactions lead to the inhibition of tumor cell migration, adhesion, and invasion .

Comparison with Similar Compounds

  • Yuanhuacin
  • Yuanhuadin
  • Yuanhuafin
  • Yuanhuagin
  • Yuanhuahin
  • Yuanhuajin
  • Yuanhualin
  • Yuanhuamin
  • Yuanhuapin
  • Yuanhuatin

Gnidilatidin stands out due to its specific molecular interactions and its potential for use in cancer therapy, making it a valuable compound for further research and development.

Q & A

Q. What methodologies are recommended for the isolation and structural characterization of Gnidilatidin from natural sources?

  • Methodological Answer : this compound, a diterpenoid with reported antineoplastic activity, requires multi-step isolation and validation. Key steps include:

Extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction from Daphne genkwa roots, followed by liquid-liquid partitioning .

Chromatography : Employ column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Comparative TLC with reference compounds aids in tracking fractions .

Q. Structural Elucidation :

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CₙHₘOₓ) and fragmentation patterns .
    Validation: Replicate isolation protocols with independent batches and cross-validate spectral data against literature (e.g., Baba et al., 1985–1998) .

Q. How can researchers design experiments to assess this compound’s cytotoxicity in vitro?

  • Methodological Answer :
  • Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK293) to evaluate selectivity .
  • Dose-Response Curves : Test concentrations (1 nM–100 µM) over 24–72 hours. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .
  • Assays :
  • MTT/WST-1 : Measure mitochondrial activity. Include triplicates and blanks to normalize background noise .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic cells .
    Critical Consideration: Account for solvent cytotoxicity (e.g., DMSO controls ≤0.1% v/v) and validate results across multiple cell lines .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action (e.g., pro-apoptotic vs. anti-mitotic effects)?

  • Methodological Answer : Contradictory findings often arise from model-specific variables. To address this:

Comparative Analysis : Replicate studies using identical cell lines, doses, and exposure times. For example, compare apoptosis (caspase-3 activation) and mitotic arrest (cyclin B1 levels) in parallel experiments .

Omics Integration : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Overlap analysis can pinpoint context-dependent mechanisms .

Kinetic Studies : Time-lapse microscopy to track real-time cell fate decisions post-treatment .
Validation: Use pharmacological inhibitors (e.g., caspase inhibitors) to confirm pathway specificity .

Q. How can researchers optimize this compound’s bioavailability and pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Formulation : Test lipid-based nanoemulsions or liposomes to enhance aqueous solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Pharmacokinetics (PK) :
  • Dosing : Administer intraperitoneally (IP) or intravenously (IV) in murine models. Collect plasma/tissue samples at timed intervals .
  • Analytical Methods : LC-MS/MS to quantify this compound and metabolites. Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
    Challenges: Monitor hepatotoxicity (ALT/AST levels) and adjust formulations to balance efficacy and safety .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent synergistic effects between this compound and chemotherapeutics?

  • Methodological Answer :
  • Synergy Calculation : Use the Chou-Talalay method (CompuSyn software) to compute Combination Index (CI) values. CI < 1 indicates synergy .
  • Heatmaps/3D Plots : Visualize CI across dose matrices. Include confidence intervals via bootstrapping (10,000 iterations) .
  • Mechanistic Modeling : Apply response surface methodology (RSM) to identify optimal ratios and infer interaction mechanisms (e.g., target overlap) .
    Validation: Confirm synergy in xenograft models using fixed-ratio combinations .

Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical ParametersReference
¹H/¹³C NMRAssign functional groups, stereochemistrySolvent suppression (CDCl₃, DMSO)
HRMSConfirm molecular formulaResolution > 30,000
HPLC-PDAPurity assessment (>95%)C18 column, gradient elution
WST-1 AssayCytotoxicity screeningBackground subtraction (650 nm)

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